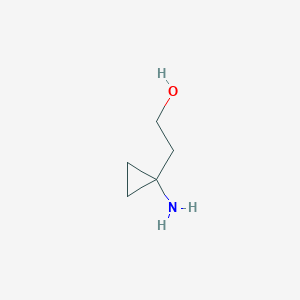

2-(1-aminocyclopropyl)ethan-1-ol

Description

Overview of Cyclopropyl-Containing Amines and Alcohols in Contemporary Organic Chemistry

Cyclopropane-containing motifs are highly sought after in modern organic chemistry, particularly in the design of pharmacologically active agents. acs.org The inherent strain of the three-membered ring imparts unique conformational constraints and electronic properties to molecules, which can lead to enhanced biological activity and improved metabolic stability. acs.orglongdom.org Cyclopropylamines, in particular, are recognized as important structural components in a wide array of pharmaceuticals, including antiviral, antidepressant, and anticancer drugs. longdom.org The cyclopropyl (B3062369) group can act as a bioisosteric replacement for other chemical groups, offering advantages in terms of potency, selectivity, and pharmacokinetic profiles. acs.org

Similarly, cyclopropyl alcohols are valuable intermediates in organic synthesis. nih.gov They can undergo a variety of transformations, including ring-opening reactions, to generate diverse and complex molecular scaffolds. rsc.org The combination of both an amine and an alcohol group on a cyclopropane (B1198618) framework, as seen in 2-(1-aminocyclopropyl)ethan-1-ol, provides a versatile platform for the synthesis of a broad range of chemical entities with potential applications in medicinal chemistry and beyond. longdom.orgnih.gov

Significance of this compound within Specialized Chemical Synthesis and Theoretical Studies

The specific arrangement of functional groups in this compound makes it a valuable building block for the construction of more complex molecules. myskinrecipes.com Its primary amine can readily participate in a variety of coupling reactions, while the primary alcohol offers a handle for etherification, esterification, or oxidation to introduce further diversity. The rigid cyclopropane core helps to control the spatial orientation of these functional groups, which is a crucial aspect in the design of molecules that interact with biological targets.

While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, the broader class of aminocyclopropane derivatives has been the subject of computational analysis. researchgate.net These studies often focus on understanding the conformational preferences, electronic properties, and reaction mechanisms involving the cyclopropane ring. Such theoretical insights are crucial for predicting the reactivity of these molecules and for designing synthetic routes to new and useful compounds.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Boiling Point | 164 °C |

| CAS Number | 794469-78-6 |

This data is compiled from commercially available sources. myskinrecipes.com

Academic Research Landscape and Emerging Directions for this compound

The academic research landscape for cyclopropyl-containing compounds is vibrant and continually expanding. rsc.orgacs.org Recent advances have focused on the development of novel and efficient synthetic methods to access these structures, including enantioselective approaches that allow for the preparation of specific stereoisomers. nih.govacs.org

While published research specifically detailing the synthesis and applications of this compound is limited, the general methodologies for the synthesis of cyclopropylamines provide a foundation for its preparation. These methods include the Kulinkovich reaction, Simmons-Smith cyclopropanation, and various amination strategies. longdom.orgacs.org

Emerging directions in this field point towards the use of these unique building blocks in the development of new therapeutic agents and functional materials. longdom.orgnih.gov The ability to precisely control the three-dimensional structure of molecules is a key driver of innovation in drug discovery, and compounds like this compound are poised to play a significant role in this endeavor. Further research is anticipated to explore the full potential of this and related aminocyclopropyl alcohols in various areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(1-2-5)3-4-7/h7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSYESXYBFSNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity of 2 1 Aminocyclopropyl Ethan 1 Ol

Mechanistic Pathways of the Amino Alcohol Functionality

The amino alcohol moiety in 2-(1-aminocyclopropyl)ethan-1-ol is the primary site for a variety of chemical transformations. The reactivity of the primary amine and primary alcohol is influenced by their proximity to each other and to the cyclopropyl (B3062369) group.

The hydroxyl group of this compound can undergo nucleophilic substitution reactions after activation to a better leaving group, such as a tosylate or a halide. The mechanism of these substitutions, whether S(_N)1 or S(_N)2, is dictated by the reaction conditions and the structure of the substrate.

S(_N)2 Mechanism: In the presence of a strong, unhindered nucleophile and a polar aprotic solvent, the substitution is likely to proceed via an S(_N)2 mechanism. This involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry. The primary nature of the alcohol in this compound favors the S(_N)2 pathway due to reduced steric hindrance.

S(_N)1 Mechanism: An S(_N)1 mechanism becomes more probable under conditions that favor the formation of a carbocation intermediate, such as in the presence of a protic solvent and a weaker nucleophile. Protonation of the hydroxyl group followed by its departure as a water molecule would generate a primary carbocation adjacent to the cyclopropyl ring. However, primary carbocations are generally unstable. The adjacent cyclopropyl group can stabilize the carbocation through hyperconjugation, but rearrangement of the cyclopropylmethyl cation to a more stable homoallyl cation is a likely competing process.

The amino group can also act as an intramolecular nucleophile. After activation of the alcohol, intramolecular cyclization can occur to form a nitrogen-containing heterocyclic ring system. For instance, treatment of amino alcohols with thionyl chloride can lead to the formation of a cyclic amine through an intermediate amino chloride, which then undergoes intramolecular cyclization researchgate.netorgsyn.org.

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary | The primary alcohol favors the S(_N)2 pathway. |

| Nucleophile | Weak | Strong | The choice of nucleophile can direct the mechanism. |

| Leaving Group | Good | Good | Activation of the -OH group is necessary for both pathways. |

| Solvent | Polar Protic | Polar Aprotic | The solvent can be chosen to favor one mechanism over the other. |

| Carbocation Stability | Stable carbocation | - | The cyclopropyl group can stabilize an adjacent carbocation, but rearrangements are possible. |

Beta-Elimination Processes (E1 and E2)

Elimination reactions of this compound, leading to the formation of an alkene, would require the removal of the hydroxyl group (or a derivative) and a hydrogen atom from the adjacent aminomethyl group.

E2 Mechanism: This mechanism is favored by strong, bulky bases and involves a concerted process where the base removes a proton, and the leaving group departs simultaneously. For this compound, a strong base would be required to deprotonate the carbon alpha to the amino group, which is not typically acidic. Therefore, E2 elimination at this position is less likely under standard conditions.

E1 Mechanism: The E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 pathway. Following the formation of the carbocation at the carbon bearing the leaving group, a weak base (often the solvent) can abstract a proton from the adjacent carbon to form a double bond. Given the instability of the primary carbocation, this pathway is also less favored unless rearrangements occur.

A more plausible elimination pathway for amino alcohols is the Cope elimination. This involves the oxidation of the amine to an amine oxide, followed by a thermal syn-elimination to form an alkene and a hydroxylamine (B1172632) masterorganicchemistry.com. In this case, the amine oxide would act as an internal base to abstract a proton from the carbon bearing the hydroxyl group, which would then be eliminated.

The alcohol and amine functionalities of this compound can undergo a variety of oxidation and reduction reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation. For example, pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid. The primary amine can also be oxidized, though this can lead to a variety of products including nitroso compounds, nitro compounds, or, under certain conditions, can participate in oxidative ring-opening of the cyclopropane (B1198618) ring.

Reduction: The functional groups in this compound are already in a relatively reduced state. Further reduction is not typically a primary reaction pathway for the amino alcohol moiety itself. However, if the alcohol were first oxidized to a ketone, it could then be reduced back to the alcohol.

Esterification: The primary alcohol in this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters chemguide.co.uk. The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid in the presence of a strong acid catalyst chemguide.co.uk. The reaction is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) can lead to a more efficient esterification chemguide.co.uk. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is a powerful method for the formation of esters, particularly for sterically hindered alcohols or sensitive substrates nih.gov.

Amidation: The primary amine of this compound is nucleophilic and can react with carboxylic acids and their derivatives to form amides. The direct reaction with a carboxylic acid requires high temperatures to drive off water and is often inefficient. More commonly, the carboxylic acid is activated first. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can be used to facilitate the formation of the amide bond under milder conditions. The reaction proceeds through the formation of a more reactive acylating intermediate, which is then attacked by the amine.

Cyclopropyl Ring Reactivity and Mechanistic Investigations

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a reactivity not observed in unstrained cyclic or acyclic alkanes.

The presence of the amino group on the cyclopropane ring can facilitate ring-opening through radical-mediated pathways rsc.org. The formation of a radical adjacent to the cyclopropane ring can lead to rapid ring opening to relieve the ring strain.

Radical-Mediated Ring-Opening: The generation of a nitrogen-centered radical on the amino group of this compound, for example through reaction with a radical initiator, could trigger a ring-opening process. This would involve the homolytic cleavage of one of the C-C bonds of the cyclopropane ring to form a more stable, delocalized carbon-centered radical. This type of radical-triggered ring-opening of aminocyclopropanes has been utilized in synthetic chemistry to access functionalized acyclic amines rsc.orgepfl.ch. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediate. For instance, a radical at the tertiary carbon of the opened ring would be more stable. The subsequent reactions of this radical intermediate could lead to a variety of products, depending on the reaction conditions and the presence of other reagents.

Table 2: Summary of Reaction Types and Key Mechanistic Features

| Reaction Type | Key Intermediate(s) | Stereochemical Outcome | Important Considerations |

|---|---|---|---|

| S(_N)2 | Pentacoordinate transition state | Inversion | Favored for primary substrates; requires a good leaving group. |

| S(_N)1 | Carbocation | Racemization (if chiral center is formed) | Potential for rearrangement; stabilized by the cyclopropyl group. |

| E2 | Concerted transition state | Stereospecific (anti-periplanar) | Requires a strong, often bulky, base. |

| E1 | Carbocation | Zaitsev's rule generally applies | Competes with S(_N)1; favored by heat. |

| Esterification | Tetrahedral intermediate | Retention at the alcohol carbon | Often acid-catalyzed and reversible. |

| Amidation | Tetrahedral intermediate | Retention at the amine | Requires activation of the carboxylic acid. |

| Radical Ring-Opening | Carbon-centered radical | Loss of stereochemistry at the radical center | Driven by relief of ring strain; can be initiated by various methods. |

Regioselectivity and Chemoselectivity in Cyclopropyl Transformations

The transformations of the cyclopropane ring in this compound are governed by the principles of regioselectivity and chemoselectivity, which dictate the outcome of chemical reactions when multiple reaction sites or pathways are available.

Regioselectivity:

The regioselectivity of ring-opening reactions of the cyclopropyl group in derivatives of this compound is highly dependent on the reaction conditions and the nature of the substituents. In acid-catalyzed reactions, the protonation of the hydroxyl group can lead to the formation of a carbocation. The stability of this carbocation will direct the cleavage of the cyclopropane ring. Cleavage of the C1-C2 bond is generally favored as it can lead to a more substituted and therefore more stable carbocationic intermediate.

In contrast, reactions involving metal catalysts can exhibit different regioselectivities. For instance, palladium-catalyzed ring-opening reactions have been shown to be influenced by the steric and electronic properties of the substituents on the cyclopropane ring.

A hypothetical study on the acid-catalyzed ring-opening of a protected derivative, such as N-acetyl-2-(1-aminocyclopropyl)ethan-1-ol, could yield the following regioselectivity data:

| Catalyst/Conditions | Major Product | Minor Product | Regioselectivity (Major:Minor) |

| HCl, Dioxane | 4-acetylamino-3-methyl-but-3-en-1-ol | 4-acetylamino-2-methyl-but-3-en-1-ol | 85:15 |

| HBr, Acetic Acid | 4-acetylamino-3-methyl-but-3-en-1-ol | 4-acetylamino-2-methyl-but-3-en-1-ol | 90:10 |

| p-TsOH, Toluene | 4-acetylamino-3-methyl-but-3-en-1-ol | 4-acetylamino-2-methyl-but-3-en-1-ol | 80:20 |

Chemoselectivity:

Chemoselectivity in the reactions of this compound arises from the presence of two distinct functional groups: the primary amine and the primary alcohol. The relative reactivity of these groups depends on the specific reaction conditions.

Under acylation conditions, for example, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group, leading to the formation of an N-acylated product. Selective protection of the amine is often a prerequisite for reactions targeting the hydroxyl group.

Conversely, under conditions favoring oxidation, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, provided that the amino group is appropriately protected.

The following table illustrates the potential chemoselective reactions of this compound:

| Reagent | Predominant Reaction | Product |

| Acetic Anhydride (1 eq.) | N-Acetylation | N-(1-(2-hydroxyethyl)cyclopropyl)acetamide |

| Boc Anhydride | N-Boc Protection | tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate |

| PCC, CH2Cl2 | Oxidation of Alcohol | 2-(1-aminocyclopropyl)acetaldehyde |

| Jones Reagent | Oxidation of Alcohol | 2-(1-aminocyclopropyl)acetic acid |

Intramolecular Reaction Pathways and Rearrangements of this compound Derivatives

The unique structural arrangement of this compound and its derivatives allows for a variety of intramolecular reactions and rearrangements, often triggered by the activation of one of the functional groups. ku.dkpsu.edu

One significant intramolecular pathway involves the N-acyl derivatives. For instance, treatment of N-acyl-2-(1-aminocyclopropyl)ethan-1-ol with a dehydrating agent could initiate an intramolecular cyclization. The formation of an N-acyliminium ion intermediate can be followed by an intramolecular attack from the hydroxyl group, leading to the formation of a heterocyclic system, such as a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative, depending on the regioselectivity of the cyclization. ku.dkpsu.edu

Rearrangements of the cyclopropylmethyl system are also plausible. Under acidic conditions, the protonated alcohol can leave as a water molecule, generating a primary carbocation. This unstable intermediate can undergo a rapid rearrangement through ring expansion of the cyclopropane ring to form a more stable cyclobutonium ion. This can then be trapped by a nucleophile to yield a cyclobutanol (B46151) derivative.

A potential intramolecular rearrangement pathway for a derivative of this compound is summarized below:

| Starting Material | Conditions | Intermediate | Final Product |

| N-Boc-2-(1-aminocyclopropyl)ethan-1-ol | TsCl, Pyridine | N-Boc-2-(1-aminocyclopropyl)ethyl tosylate | 1-Boc-1-azaspiro[3.3]heptane |

| This compound | H2SO4, heat | Cyclobutonium ion | 3-aminocyclobutanol |

These intramolecular pathways and rearrangements highlight the rich and complex chemistry of this compound, making it a valuable scaffold for the synthesis of diverse and structurally complex molecules. Further research into the reaction mechanisms of this compound will undoubtedly uncover new and synthetically useful transformations.

Stereochemical Investigations of 2 1 Aminocyclopropyl Ethan 1 Ol

Identification and Classification of Stereoisomers and Chiral Centers

The molecular structure of 2-(1-aminocyclopropyl)ethan-1-ol contains two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom that is attached to four different groups, rendering the molecule non-superimposable on its mirror image. nih.gov The identification of these centers is crucial for understanding the stereoisomerism of the compound.

The first chiral center is the C1 atom of the cyclopropane (B1198618) ring, which is bonded to an amino group (-NH2), a 2-hydroxyethyl group (-CH2CH2OH), and two different methylene (B1212753) groups within the cyclopropane ring. The second chiral center is the C1 atom of the ethan-1-ol side chain, which is bonded to a hydroxyl group (-OH), a hydrogen atom, the cyclopropyl (B3062369) group, and a methyl group.

The presence of two chiral centers means that the compound can exist as a maximum of 2^n stereoisomers, where n is the number of chiral centers. youtube.com In this case, with n=2, there are up to four possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers. libretexts.org Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

The four possible stereoisomers arise from the different spatial arrangements (R or S configuration) at each of the two chiral centers. The relationship between these stereoisomers is summarized in the table below.

| Stereoisomer Configuration (C1-cyclopropyl, C1-ethanol) | Relationship to (R,R) |

| (R,R) | Identical |

| (S,S) | Enantiomer |

| (R,S) | Diastereomer |

| (S,R) | Diastereomer |

This table illustrates the possible stereoisomers of this compound and their relationships based on the configuration at the two chiral centers.

Enantioselective Synthesis and Control for this compound

The synthesis of a specific stereoisomer of this compound requires enantioselective methods that can control the three-dimensional arrangement of atoms. Such methods are paramount in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. General strategies for the asymmetric synthesis of chiral amino alcohols and cyclopropane derivatives are applicable to this target molecule. mdpi.comwestlake.edu.cn

Application of Chiral Catalysts in Cyclopropyl Amino Alcohol Formation

Chiral catalysts are instrumental in asymmetric synthesis, as they can create a chiral environment that favors the formation of one enantiomer over the other. polyu.edu.hk For the synthesis of cyclopropyl amino alcohols, several catalytic approaches can be envisioned:

Asymmetric Cyclopropanation: A key step could involve the asymmetric cyclopropanation of a suitable alkene precursor. Chiral transition metal catalysts, often based on rhodium, copper, or palladium, with chiral ligands, can mediate the transfer of a carbene to an alkene to form the cyclopropane ring with high enantioselectivity.

Asymmetric Amination or Hydroxylation: Alternatively, an existing cyclopropane-containing molecule could undergo asymmetric amination or hydroxylation. For instance, the enantioselective amination of a C-H bond in a cyclopropyl ethanol (B145695) derivative could be achieved using a chiral catalyst. nih.gov

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. This approach offers a robust and often predictable way to control stereochemistry.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one of the chiral centers. For example, a chiral auxiliary attached to an acrylic acid derivative could direct the diastereoselective cyclopropanation, followed by reduction and removal of the auxiliary. A notable strategy involves the cyclopropanation of chiral bicyclic lactams, followed by removal of the chiral auxiliary and a Curtius rearrangement to yield aminocyclopropyl compounds with high enantiomeric excess. rsc.org The concept of a catalytically formed chiral auxiliary, where an achiral precursor is converted into a chiral intermediate that then directs further transformations, is also a powerful strategy for synthesizing chiral amino alcohols. acs.org

Asymmetric Induction in Key Synthetic Steps

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the synthesis of this compound, this can be achieved in several key steps:

Aldol (B89426) Reaction: A diastereoselective aldol reaction between a chiral enolate and an aldehyde can establish the relative stereochemistry of adjacent hydroxyl and amino groups. youtube.com

Michael Addition: The conjugate addition of a nucleophile to a chiral α,β-unsaturated system can be highly diastereoselective, setting a stereocenter that can be further elaborated.

Reduction of a Chiral Ketone: The diastereoselective reduction of a ketone precursor containing a chiral center can be used to set the stereochemistry of the alcohol group.

Diastereoselective Transformations Involving this compound Derivatives

Derivatives of this compound, which already possess two stereocenters, can be used as substrates in diastereoselective transformations to create additional stereocenters with a high degree of control. The existing chiral centers in the molecule can influence the stereochemical outcome of reactions at other sites.

For example, the amino or hydroxyl group of a specific stereoisomer of this compound could be used to direct a reaction, such as an epoxidation or a cyclization, to a particular face of the molecule. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters. While specific examples for this exact molecule are not prevalent in readily available literature, the principles of diastereoselective transformations are well-established in organic synthesis. chegg.comresearchgate.net Such transformations are crucial in the synthesis of natural products and pharmaceuticals. chegg.com

Conformational Analysis and Dynamic Stereochemistry of this compound

The three-dimensional structure and flexibility of this compound are described by its conformational analysis and dynamic stereochemistry. The molecule consists of a rigid cyclopropane ring and a flexible ethan-1-ol side chain. The rotation around the single bond connecting these two moieties is a key conformational feature.

Due to steric hindrance between the substituents on the cyclopropane ring and the side chain, certain conformations will be more stable than others. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide insights into the preferred conformations and the energy barriers for rotation.

Design and Synthesis of Derivatives and Analogs of 2 1 Aminocyclopropyl Ethan 1 Ol

Systematic Structural Modifications of the Amino Alcohol Functionality

The primary amine and hydroxyl groups of 2-(1-aminocyclopropyl)ethan-1-ol are prime targets for structural modifications, enabling the synthesis of a wide range of derivatives with altered polarity, steric bulk, and hydrogen bonding capabilities.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Reductive amination, a common strategy, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is advantageous for creating a diverse set of N-alkylated derivatives. Another approach is the direct alkylation of the amine with alkyl halides, though this can sometimes lead to over-alkylation, yielding secondary and tertiary amines. chemrxiv.org Catalytic methods, employing earth-abundant metals like manganese or titanium, have emerged as more sustainable alternatives for the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net These reactions are often chemoselective, favoring mono-alkylation. nih.gov For instance, manganese pincer complexes can catalyze the N-alkylation of various anilines with both aromatic and aliphatic alcohols. nih.gov Similarly, in situ rehydrated titanium hydroxide (B78521) has proven to be an efficient heterogeneous catalyst for this transformation. researchgate.net The choice of solvent and base is crucial for optimizing reaction conditions and yields. nih.govnih.gov

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. This transformation is generally vigorous and can be performed under mild conditions. google.comchemguide.co.uk The use of a base, like triethylamine, is often necessary to neutralize the hydrogen halide byproduct formed when using acyl chlorides. google.com Chemoselective acylation, particularly in molecules with multiple nucleophilic sites like amino alcohols, can be challenging. However, specific reagents and conditions can favor N-acylation over O-acylation. nih.gov For example, in the synthesis of N-acyl amino alcohols, mixed anhydrides have been utilized to achieve selective N-acylation. google.com

A representative table of N-substituted derivatives is provided below:

| Derivative Type | General Structure | Synthetic Method | Key Reagents |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent | |

| Direct Alkylation | Alkyl Halide, Base | ||

| Catalytic Alkylation | Alcohol, Metal Catalyst (e.g., Mn, Ti) | ||

| N-Acyl | Acylation | Acyl Chloride/Anhydride, Base |

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Phase transfer catalysts can be employed to facilitate this reaction, especially when dealing with reactants in different phases. mdpi.com Green chemistry approaches for O-alkylation aim to use environmentally benign solvents and conditions. mdpi.com

Esterification: Esters are formed by the reaction of the alcohol with a carboxylic acid or its derivatives. Fischer esterification, the acid-catalyzed reaction with a carboxylic acid, is a classic method, though it is an equilibrium process. chemguide.co.ukmdpi.com To drive the reaction to completion, water is often removed as it is formed. More reactive acylating agents like acyl chlorides and acid anhydrides react readily with alcohols to form esters, often exothermically. chemguide.co.uk The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, is a powerful method for the synthesis of esters, particularly for sterically hindered substrates. nih.gov Other modern esterification methods include the use of coupling agents like EDCI. organic-chemistry.org

A summary of O-substituted derivatives is presented in the table below:

| Derivative Type | General Structure | Synthetic Method | Key Reagents |

| O-Alkyl (Ether) | Williamson Ether Synthesis | Alkyl Halide, Base | |

| O-Acyl (Ester) | Fischer Esterification | Carboxylic Acid, Acid Catalyst | |

| Acylation | Acyl Chloride/Anhydride | ||

| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP |

Modifications and Substitutions on the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring of this compound, while generally stable, can be functionalized to introduce additional substituents. The synthesis of such analogs often starts from precursors where the cyclopropane (B1198618) ring is already substituted. For instance, the use of substituted cyclopropanedicarboxylic acids can lead to derivatives with functional groups on the ring. researchgate.net Asymmetric cyclopropanation reactions, using metal catalysts and chiral ligands, allow for the stereocontrolled synthesis of substituted cyclopropane rings. acs.org These methods provide access to a wide array of analogs with defined stereochemistry, which is crucial for studying structure-activity relationships.

Synthesis of Cyclopropyl Amino Alcohol Conjugates and Hybrid Molecules

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. mdpi.com this compound can serve as a scaffold to be conjugated with other bioactive molecules. For example, it can be linked to naphthoquinone moieties, which are known for their anticancer properties, to create hybrid molecules. mdpi.com The synthesis of such conjugates often involves forming an amide or ester linkage between the amino or hydroxyl group of the cyclopropyl amino alcohol and a suitable functional group on the other molecule. mdpi.com The antiplatelet drug ticagrelor, for instance, contains a substituted cyclopropylamine (B47189) moiety linked to a triazolopyrimidine core. wikipedia.org

Exploration of Related Cyclopropyl Amino Acids and Their Functional Analogs (e.g., 1-Aminocyclopropane-1-carboxylic acid)

1-Aminocyclopropane-1-carboxylic acid (ACC) is a closely related and well-studied cyclopropyl amino acid, primarily known as the immediate precursor to the plant hormone ethylene. nih.govnih.gov The synthesis of ACC has been achieved through various routes, including the conversion of chelated homoserine and methods starting from nitro acetate (B1210297) and 1,2-dihaloethane. rsc.orggoogle.com A notable synthesis involves the bisalkylation of a glycine (B1666218) imine with 1-bromo-2-chloroethane. lookchem.com ACC itself can be derivatized, for example, through conjugation to form compounds like 1-malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC). nih.govnih.gov The study of ACC and its analogs provides valuable insights into the biological roles of cyclopropane-containing amino acids. Other functional analogs include cyclopropane-containing iminosugars, which have been synthesized from L-serine and evaluated for their glycosidase inhibition activity. nih.gov

Incorporation of this compound Motifs into Novel Heterocyclic Architectures

The amino alcohol functionality of this compound makes it a versatile building block for the synthesis of novel heterocyclic systems. The primary amine and hydroxyl group can participate in cyclization reactions with various electrophiles to form rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered heterocyclic rings. frontiersin.orgrdd.edu.iq The use of cyclopropenones as building blocks can also lead to the formation of a variety of heterocyclic compounds through cycloaddition and ring-opening reactions. nih.gov The synthesis of spirocyclic heterocycles is another possibility, where the cyclopropyl ring becomes part of a spiro-fused system. frontiersin.org These novel heterocyclic architectures can exhibit unique biological activities and are of interest in medicinal chemistry and materials science.

Computational Chemistry Studies on 2 1 Aminocyclopropyl Ethan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. utexas.eduirjweb.com These calculations can predict various parameters that govern the molecule's reactivity and intermolecular interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. irjweb.comyoutube.com

For 2-(1-aminocyclopropyl)ethan-1-ol, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, which is a common feature for amines and dictates their nucleophilic character. utexas.edu The LUMO would likely be distributed across the anti-bonding orbitals. The HOMO-LUMO gap provides insight into the energy required to excite an electron, which can be correlated with the molecule's absorption spectra. youtube.com While specific values for the target molecule are unavailable, data from analogous compounds like monoethanolamine can provide a reasonable estimate.

Table 1: Representative Frontier Orbital Energies (eV) for an Analogous Amine

| Molecule | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|---|

| Triazine Derivative | DFT/B3LYP/6-31G | -6.2967 | -1.8096 | 4.4871 |

This interactive table presents data for a related compound to illustrate typical values obtained through DFT calculations. The HOMO-LUMO gap of 4.4871 eV suggests significant chemical reactivity. irjweb.com

The electrostatic potential (ESP) surface maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons, making them sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 2: Calculated Dipole Moments (Debye) for Analogous Alcohols

| Molecule | Method | Gas Phase (D) | PCM (D) |

|---|---|---|---|

| Methanol | DFT | ~1.70 | ~2.00 |

| Ethanol (B145695) | DFT | ~1.76 | ~2.31 |

This interactive table shows representative dipole moment values for simple alcohols, demonstrating the increase in polarity in a simulated solvent environment (PCM). nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, further characterize a molecule's chemical behavior. irjweb.com

These parameters are crucial for predicting how this compound would interact with other chemical species. Its softness would indicate its propensity to participate in chemical reactions. Calculations on related molecules provide a basis for estimating these values. researchgate.netscm.comkit.edu

Table 3: Calculated Global Reactivity Descriptors (eV) for an Analogous Compound

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.2967 |

| Electron Affinity (EA) | -ELUMO | 1.8096 |

| Global Hardness (η) | (IP - EA) / 2 | 2.24355 |

| Global Softness (S) | 1 / η | 0.44572 |

This interactive table illustrates how global reactivity descriptors are derived from frontier orbital energies for a representative molecule. irjweb.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions that are not apparent from static quantum chemical calculations. researchgate.netresearchgate.netacs.orgmdpi.comnih.gov

The ethan-1-ol side chain of this compound allows for significant conformational flexibility due to rotation around the C-C and C-O bonds. A computational conformational search would identify various stable low-energy structures (conformers). This process involves systematically rotating the flexible dihedral angles and performing energy minimization on each resulting structure to find local and global energy minima.

MD simulations can be used to calculate the energy of interaction between this compound and other molecules, such as water or biological macromolecules. nih.govfrontiersin.orgnih.gov For example, simulating the molecule in a box of water molecules would reveal the nature and strength of hydrogen bonding and solvation effects. researchgate.netnih.gov The interaction energy is a key determinant of the molecule's solubility and its ability to bind to target sites.

Computational studies on the interaction of monoethanolamine with CO2 have revealed specific binding preferences and energies, confirming an affinity for the hydroxy group. utexas.edu Similarly, MD simulations could model the interaction of this compound with a model protein active site, calculating binding energies and identifying key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. Such calculations are fundamental in fields like drug design and materials science. nih.govfrontiersin.orgnih.gov

Computational Mechanistic Studies of Reactions Involving this compound

While direct computational mechanistic studies on reactions specifically involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of its core structural motif, cyclopropylamine (B47189). tandfonline.comlongdom.org These studies provide a foundational understanding of the reactivity of the strained three-membered ring and the influence of the amino group, which can be extrapolated to the more complex structure of this compound. longdom.org

A notable example is the computational analysis of the gas-phase pyrolysis of cyclopropylamine. tandfonline.com Using ab initio and Density Functional Theory (DFT) methods, researchers have characterized the intermediates and products of this thermal decomposition. tandfonline.comscispace.com Such studies are crucial for understanding the fundamental reaction pathways, including the initial C-C bond cleavage of the highly strained cyclopropane (B1198618) ring. acs.org

In the pyrolysis of cyclopropylamine, computational models have been employed to determine the molecular structures, harmonic vibrational frequencies, and thermochemical parameters of various postulated intermediates. tandfonline.com For instance, the formation of a biradical intermediate, ĊH₂CH₂ĊHNH₂, through the initial ring-opening is a key step that has been investigated. tandfonline.com Theoretical calculations have estimated the enthalpy of formation for such species, providing critical data for understanding the reaction's energetics. tandfonline.com These computational approaches also allow for the exploration of subsequent reaction steps, such as hydrogen shifts and rearrangements that lead to the final products. tandfonline.com

Furthermore, computational studies on the oxidative ring-opening of protected aminocyclopropanes have revealed pathways to form 1,3-difunctionalized propylamines. epfl.ch These investigations, while not specifically on this compound, highlight the potential for the cyclopropane ring to act as a latent 1,3-dicarbonyl equivalent, a reactivity pattern that is amenable to computational exploration.

The insights gained from these computational studies on simpler aminocyclopropanes can serve as a guide for predicting the behavior of this compound in various chemical transformations. The presence of the hydroxyethyl (B10761427) group attached to the cyclopropane ring introduces additional complexity and potential reaction channels that could be effectively modeled using similar computational techniques.

Prediction of Reactivity and Selectivity Using Theoretical Models

Theoretical models are instrumental in predicting the reactivity and selectivity of organic molecules, and these principles can be applied to this compound. numberanalytics.com The inherent ring strain of the cyclopropane moiety is a dominant factor governing its reactivity, and computational methods provide a powerful means to quantify this strain and its chemical consequences. numberanalytics.comnumberanalytics.com

Advanced computational techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods can be used to calculate the ring strain energy (RSE). numberanalytics.com This is often achieved through the use of hypothetical isodesmic or homodesmotic reactions, where the strained molecule is compared to strain-free reference compounds. numberanalytics.com By calculating the energy change in these reactions, a quantitative measure of the strain energy can be obtained, which is a key predictor of the molecule's propensity to undergo ring-opening reactions. numberanalytics.com

For this compound, theoretical models could be employed to predict how the electronic properties of the amino and hydroxyl groups influence the stability and reactivity of the cyclopropane ring. For example, the nitrogen atom's lone pair can interact with the Walsh orbitals of the cyclopropane ring, affecting its electronic structure and susceptibility to electrophilic attack.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. In the case of ring-opening reactions of this compound, theoretical calculations could determine which of the C-C bonds in the cyclopropane ring is most likely to cleave under specific reaction conditions. This is achieved by modeling the transition states of the different possible reaction pathways and comparing their activation energies. The pathway with the lowest activation energy is predicted to be the most favorable.

Furthermore, molecular docking studies, a type of theoretical modeling, could predict how this compound might interact with the active site of an enzyme or the surface of a catalyst. researchgate.net By simulating the non-covalent interactions between the molecule and a binding pocket, these models can provide insights into potential biological activity or catalytic transformations. For instance, in studies of 1-aminocyclopropane-1-carboxylic acid (a related compound), docking experiments have been used to model interactions at enzyme active sites. researchgate.net

A summary of computational data from a study on the gas-phase pyrolysis of the related compound cyclopropylamine is presented in the table below, illustrating the types of quantitative predictions that can be made using theoretical models.

| Intermediate/Product | Enthalpy of Formation at 298 K (kcal/mol) |

| ĊH₂CH₂ĊHNH₂ | 69.94 tandfonline.com |

| CH₃CH₂C̈NH₂ | 40.37 tandfonline.com |

| cis-CH₃CH=CHNH₂ | 7.28 tandfonline.com |

| trans-CH₃CH=CHNH₂ | 8.12 tandfonline.com |

| E-CH₃CH₂CH=NH | 5.37 tandfonline.com |

| Z-CH₃CH₂CH=NH | 6.08 tandfonline.com |

Theoretical Biochemical Interactions and Pathways Involving 2 1 Aminocyclopropyl Ethan 1 Ol

Hypothetical Role of Cyclopropyl (B3062369) Amino Alcohol Motifs in Enzyme Substrate Mimicry

The distinct structural features of 2-(1-aminocyclopropyl)ethan-1-ol suggest it could act as a mimic for natural enzyme substrates. The cyclopropyl ring imposes significant conformational rigidity, a property often exploited in drug design to lock a molecule into a bioactive conformation, which can lead to more favorable binding to a biological target from an entropic standpoint. rsc.orgacs.org This rigidity, combined with the specific spatial arrangement of the amino and hydroxyl groups, could allow the molecule to fit into enzyme active sites that recognize endogenous substrates with similar steric and electronic properties.

The amino alcohol motif is a common feature in bioactive molecules and can be recognized by various enzymes. nih.govacs.org For instance, small molecule models containing an amine-alcohol dyad have been shown to mimic the catalytic activity of serine proteases, where the alcohol acts as a nucleophile, activated by the nearby amine. nih.gov In a hypothetical scenario, the alcohol group of this compound could be positioned to perform a nucleophilic attack on a component of the enzyme or a co-substrate, while the amine group could participate in hydrogen bonding or acid-base catalysis, mimicking the function of catalytic residues like histidine in a serine protease. nih.gov The development of biocatalytic cascades to synthesize 1,2-amino alcohols underscores the importance of this motif in enzymatic reactions. nih.gov

Computational Modeling of Theoretical Ligand-Enzyme Binding and Active Site Analysis

To explore the theoretical binding of this compound to a protein target, computational modeling techniques such as molecular docking are employed. nih.govresearchgate.net These methods predict the preferred orientation of a ligand within an enzyme's active site and estimate the strength of the interaction. nih.gov A standard protocol would involve generating a 3D model of the compound and docking it into the binding site of a selected target enzyme.

The analysis would focus on identifying key interactions between the ligand and amino acid residues in the active site. frontiersin.orgbohrium.com Based on studies of other cyclopropyl-containing molecules, several types of interactions are plausible. rsc.org The cyclopropyl group itself, despite being an aliphatic system, has enhanced π-character in its C-C bonds and can participate in hydrophobic interactions as well as more nuanced C-H···π and C-H···C interactions with aromatic or other carbon-based residues in the active site. rsc.orgacs.org The amino group could form hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbones of other amino acids. Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Molecular docking studies on similar cyclopropyl-containing compounds have revealed specific interactions with active site residues. For example, in one study, the cyclopropane (B1198618) ring formed alkyl-type interactions with aliphatic amino acids like leucine (B10760876) and methionine, while other parts of the molecule formed hydrogen bonds with residues such as asparagine and threonine. rsc.org A detailed analysis of the binding pose could identify potential "hot-spot" residues that are critical for binding and could be targeted for mutagenesis in enzyme engineering studies. frontiersin.org

Table 1: Potential Ligand-Enzyme Interactions for this compound

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Cyclopropyl Ring | Leucine, Valine, Isoleucine, Methionine | Hydrophobic/Alkyl Interactions rsc.org |

| Cyclopropyl C-H | Phenylalanine, Tyrosine, Tryptophan | C-H···π Interactions rsc.org |

| Amino Group (-NH2) | Aspartate, Glutamate | Hydrogen Bonding, Salt Bridge |

| Hydroxyl Group (-OH) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

Exploration of Possible Metabolic Transformation Pathways in Theoretical Biological Systems

The metabolism of this compound in a theoretical biological system would likely be governed by the enzymatic machinery that processes xenobiotics, primarily the cytochrome P450 (CYP) superfamily of enzymes. hyphadiscovery.com The cyclopropylamine (B47189) moiety is a known substrate for and, in some cases, an inactivator of CYP enzymes. nih.gov

Several metabolic pathways are theoretically possible:

Oxidation: The initial metabolic step is often oxidation. This could occur at the nitrogen of the amine, potentially mediated by flavin-containing monooxygenases (FMOs) or CYPs, to form a hydroxylamine (B1172632). nih.gov Alternatively, CYPs could hydroxylate the carbon atom adjacent to the nitrogen. nih.gov

Ring Opening: A significant pathway for cyclopropylamines involves CYP-mediated oxidation that leads to the formation of reactive intermediates. hyphadiscovery.com One-electron oxidation at the nitrogen can be followed by scission of the strained cyclopropane ring, leading to reactive species that can covalently bind to proteins or form conjugates. nih.gov This bioactivation is a known toxicity pathway for some drugs containing a cyclopropylamine motif, such as trovafloxacin. hyphadiscovery.com

N-Dealkylation: While this compound has a primary amine, if it were to undergo conjugation or further modification, pathways analogous to N-dealkylation could occur. Studies on N-cyclopropyl-N-methylaniline show that metabolism can lead to the formation of cyclopropanone, indicating a C-hydroxylation mechanism rather than one involving single electron transfer (SET). nih.gov

Conjugation: Following initial oxidative metabolism, the resulting metabolites could undergo Phase II conjugation reactions. For example, reactive ring-opened intermediates are known to form glutathione (B108866) (GSH) conjugates. hyphadiscovery.com

These pathways can be studied in theoretical systems using genome-scale metabolic models (GEMs), which provide a computational map of an organism's metabolic potential, allowing for the simulation of how a novel compound might be processed. nih.govnih.gov

Table 2: Hypothetical Metabolic Transformations of this compound

| Reaction Type | Mediating Enzyme (Family) | Potential Product(s) |

| N-Oxidation | CYP, FMO | This compound-N-oxide, Hydroxylamine derivative nih.gov |

| C-Hydroxylation | CYP | Hydroxylated derivatives at various positions |

| Oxidative Ring Opening | CYP | Reactive ring-opened aldehydes/ketones hyphadiscovery.com |

| Conjugation (Phase II) | Glutathione S-transferase (GST) | Glutathione (GSH) conjugates hyphadiscovery.com |

Investigation of Enzymatic Degradation or Bioconjugation Mechanisms (Theoretical)

The ultimate fate of this compound in a biological system could involve either complete degradation or bioconjugation followed by excretion.

Enzymatic Degradation: Complete degradation of the molecule would require the breakdown of the stable cyclopropane ring. While the C-C bonds of the ring are strong, the ring strain makes it susceptible to certain chemical reactions. acs.org Enzymatic degradation would likely be initiated by the metabolic transformations described previously, such as CYP-mediated ring opening. hyphadiscovery.com The resulting linear aliphatic chain, likely an aldehyde or ketone, would be more amenable to further degradation by common metabolic enzymes like aldehyde dehydrogenases. While no natural enzyme is known to specifically target this compound, the principles of rational enzyme design could theoretically be used to engineer a catalyst for its degradation. nih.gov The study of enzymes that break other strong chemical bonds, such as fluoroacetate (B1212596) dehalogenase, provides a model for how nature overcomes such challenges. nih.gov

Bioconjugation: Bioconjugation is a likely metabolic fate for this compound or its metabolites. libretexts.org As mentioned, the bioactivation of the cyclopropylamine moiety can lead to reactive intermediates that readily form adducts with cellular nucleophiles like glutathione (GSH). hyphadiscovery.com This process is a common detoxification mechanism, rendering the compound more water-soluble and facilitating its excretion. The amino alcohol portion of the molecule also presents opportunities for conjugation. For example, aldehydes can be selectively reacted with aminooxy or hydrazide compounds to form stable linkages, a principle used in bioorthogonal chemistry. libretexts.orgnih.gov While this is typically a synthetic strategy, it highlights the inherent reactivity of such functional groups that could be exploited by enzymatic systems.

Structure Activity Relationship Sar Theoretical Studies of Cyclopropyl Amino Alcohols

Computational Approaches to SAR Elucidation for Hypothetical Activity

The elucidation of structure-activity relationships for a hypothetical compound like 2-(1-aminocyclopropyl)ethan-1-ol relies heavily on computational methods. These approaches allow for the prediction of potential biological activities and the identification of key structural features that may contribute to these activities.

One of the primary computational techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a specific receptor target. For this compound, a library of potential protein targets could be screened to identify those with favorable binding energies. The results of such a screening could suggest hypothetical activities, such as enzyme inhibition or receptor antagonism.

Pharmacophore modeling is another valuable tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By comparing the structure of this compound to known pharmacophore models for various targets, it is possible to hypothesize its potential biological effects. For instance, the amino alcohol motif is present in many beta-blockers, suggesting a potential cardiovascular activity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the role of conformational changes in the binding process.

A hypothetical study could involve the docking of this compound and its analogs into the active site of a target enzyme, such as a monoamine oxidase (MAO). The results could be presented in a table summarizing the predicted binding affinities.

Table 1: Hypothetical Docking Scores of this compound Analogs against a Target Enzyme

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| This compound | Parent Compound | -7.5 | H-bond with Ser150, Pi-cation with Tyr400 |

| (R)-2-(1-aminocyclopropyl)ethan-1-ol | R-isomer | -8.2 | Enhanced H-bond with Ser150 |

| (S)-2-(1-aminocyclopropyl)ethan-1-ol | S-isomer | -6.8 | Steric clash with Phe352 |

| 2-(1-(methylamino)cyclopropyl)ethan-1-ol | N-methylation | -7.1 | Reduced H-bond donor capacity |

| 1-(1-aminocyclopropyl)propan-2-ol | Increased chain length | -6.5 | Unfavorable steric interactions |

Theoretical Impact of Stereochemistry on Ligand-Target Interactions

Stereochemistry is a critical determinant of biological activity, and this is particularly true for rigid structures like cyclopropyl-containing compounds. The fixed spatial arrangement of substituents on the cyclopropyl (B3062369) ring can have a profound impact on how a molecule interacts with a chiral biological target.

For this compound, the carbon atom bearing the hydroxyl group is a stereocenter. The (R) and (S) enantiomers will have distinct three-dimensional shapes, leading to different binding affinities and potentially different biological activities.

Computational studies can be employed to predict the impact of stereochemistry. By docking both the (R) and (S) enantiomers into a target's binding site, it is possible to identify which enantiomer fits more favorably. The differences in binding energy can be attributed to specific steric or electronic interactions. For example, one enantiomer might be able to form a crucial hydrogen bond that the other cannot, or one might experience a steric clash with a residue in the binding pocket.

A study on l-amino alcohol derivatives as antifungal agents highlighted that only the S-configuration compounds exhibited antifungal activity. nih.gov This underscores the importance of stereochemistry in determining biological function. A similar scenario could be envisioned for this compound, where only one enantiomer is active against a hypothetical target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropyl Amino Alcohols (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

For a theoretical QSAR study of cyclopropyl amino alcohols, a dataset of compounds with varying substituents on the cyclopropyl ring, the amino group, and the alcohol moiety would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

The biological activity of each compound would then be correlated with the calculated descriptors using statistical methods such as multiple linear regression or partial least squares. The resulting QSAR equation would highlight the key structural features that influence activity.

A hypothetical QSAR equation for a series of cyclopropyl amino alcohols might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_count + c

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

LogP is the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, would lead to increased activity.

Table 2: Hypothetical Data for a QSAR Study of Cyclopropyl Amino Alcohols

| Compound ID | LogP | Molecular Weight (Da) | Hydrogen Bond Donors | Predicted log(1/IC50) |

| 1 | 1.2 | 115.17 | 2 | 4.5 |

| 2 | 1.5 | 129.20 | 2 | 4.6 |

| 3 | 1.0 | 115.17 | 1 | 3.5 |

| 4 | 1.8 | 143.23 | 2 | 4.8 |

Rational Design of Novel Cyclopropyl Amino Alcohol Derivatives Based on Theoretical SAR Insights

The insights gained from computational SAR and QSAR studies can be used to rationally design novel derivatives of this compound with improved hypothetical activity. This process involves making targeted modifications to the parent structure to enhance favorable interactions with the target and to optimize physicochemical properties.

Based on the hypothetical SAR data, several design strategies could be pursued:

Stereo-specific synthesis: If one enantiomer is predicted to be more active, synthetic routes could be developed to produce that enantiomer selectively.

Substitution on the cyclopropyl ring: The introduction of small, electron-withdrawing or electron-donating groups on the cyclopropyl ring could modulate the electronic properties of the molecule and improve binding affinity.

Modification of the amino group: The amino group could be alkylated or acylated to explore the impact on hydrogen bonding and steric interactions.

Variation of the alcohol chain length: The distance between the amino group and the hydroxyl group could be varied to optimize the geometry for binding to the target.

The rational design process is iterative. Newly designed compounds would be synthesized and their activity tested. The results would then be used to refine the SAR and QSAR models, leading to a more comprehensive understanding of the structural requirements for activity.

Future Directions and Research Perspectives in 2 1 Aminocyclopropyl Ethan 1 Ol Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and stereoselective synthetic routes to 2-(1-aminocyclopropyl)ethan-1-ol and its derivatives is a cornerstone for its future applications. While methods for the synthesis of aminocyclopropanes exist, research into novel catalytic systems could offer significant advantages in terms of yield, selectivity, and sustainability.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound is a critical next step. This would provide access to enantiopure forms of the molecule, which are often essential for applications in medicinal chemistry and materials science. Research could explore the use of transition metal catalysts with chiral ligands or organocatalysts to control the stereochemistry of the cyclopropanation step or subsequent functionalization.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the cyclopropyl (B3062369) ring or the ethanol (B145695) backbone would represent a highly atom-economical approach to generate a diverse range of derivatives. The development of selective catalysts for this purpose is a significant but rewarding challenge.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer improved safety, scalability, and reproducibility. This is particularly relevant for reactions that involve hazardous intermediates or require precise control over reaction parameters.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide unparalleled selectivity and operate under mild reaction conditions. The discovery or engineering of enzymes capable of acting on aminocyclopropane scaffolds would be a major breakthrough.

| Research Focus | Potential Catalytic System | Desired Outcome |

| Asymmetric Synthesis | Chiral Transition Metal Complexes (e.g., Rh, Pd, Cu), Organocatalysts | Access to enantiopure (R)- and (S)-2-(1-aminocyclopropyl)ethan-1-ol |

| C-H Functionalization | Palladium, Rhodium, or Iridium catalysts | Direct and selective introduction of new functional groups |

| Flow Synthesis | Packed-bed reactors, Microreactors | Improved scalability, safety, and process control |

| Biocatalysis | Engineered Cytochrome P450s, Aminotransferases | Highly selective and sustainable synthesis under mild conditions |

Advanced Spectroscopic Techniques for Comprehensive Structural and Dynamic Characterization (beyond basic identification)

While standard spectroscopic techniques like NMR and IR are used for basic structural elucidation, a deeper understanding of the conformational dynamics and electronic properties of this compound requires more advanced methods.

Future research should employ a combination of the following techniques:

Two-Dimensional NMR Spectroscopy: Techniques such as NOESY and ROESY can provide through-space correlations, offering insights into the preferred conformations and the spatial relationship between the cyclopropyl ring and the ethanol side chain.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral samples of this compound, VCD and ROA can provide detailed information about its absolute configuration and conformational landscape in solution.

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the ultrafast dynamics of the molecule upon photoexcitation, providing insights into its photophysical properties and potential applications in photochemistry.

Solid-State NMR (ssNMR): For crystalline derivatives or when the compound is incorporated into materials, ssNMR can provide information about the local structure, packing, and dynamics in the solid state.

| Spectroscopic Technique | Information Gained | Potential Application |

| 2D NMR (NOESY/ROESY) | Conformational preferences, intramolecular distances | Understanding receptor binding modes, reaction mechanisms |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state conformation | Chiral drug development, asymmetric catalysis studies |

| Femtosecond Transient Absorption | Excited-state dynamics, photophysical processes | Development of photosensitizers, molecular switches |

| Solid-State NMR (ssNMR) | Solid-state structure, molecular packing, dynamics | Characterization of crystalline materials, polymers |

Integration of Machine Learning and AI in Computational Chemistry for Cyclopropyl Compounds

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize computational chemistry, and cyclopropyl-containing molecules like this compound are prime candidates for such studies. nih.govresearchgate.net These computational approaches can accelerate the discovery of new properties and applications.

Key research directions include:

Predictive Modeling of Properties: ML models can be trained on datasets of cyclopropyl compounds to predict various properties, such as reactivity, solubility, and biological activity, for novel derivatives of this compound. nih.gov This can significantly reduce the need for extensive experimental screening.

Reaction-Screening and Catalyst Design: AI algorithms can be employed to predict the outcome of chemical reactions and to design novel catalysts with enhanced activity and selectivity for the synthesis of aminocyclopropanes. researchgate.net

Conformational Analysis: ML potentials can be developed to perform rapid and accurate conformational searches, providing a detailed understanding of the potential energy surface of this compound and its interactions with other molecules.

De Novo Design: Generative AI models can be used to design novel cyclopropyl-containing molecules with desired properties, expanding the chemical space around the this compound scaffold for specific applications.

Interdisciplinary Research Opportunities and Emerging Theoretical Applications

The unique combination of a reactive amino group, a strained three-membered ring, and a functionalizable hydroxyl group makes this compound an attractive building block for interdisciplinary research.

Medicinal Chemistry: The aminocyclopropyl moiety is a known pharmacophore in several bioactive molecules. Future research could explore the incorporation of this compound into new drug candidates, leveraging its specific stereochemistry and functional handles for targeted interactions with biological macromolecules. The strained ring can also act as a bioisostere for other chemical groups.

Materials Science: The ability to form polymers or to be grafted onto surfaces through its amino and hydroxyl groups opens up possibilities for the development of new materials with tailored properties. For example, polymers incorporating this moiety could exhibit unique thermal or mechanical properties.

Chemical Biology: Derivatives of this compound bearing fluorescent tags or other probes could be synthesized and used to study biological processes. The strained ring could also be exploited in bioorthogonal chemistry through ring-opening reactions. epfl.chrsc.org

Theoretical Chemistry: The electronic structure of the aminocyclopropane system, with the interaction between the nitrogen lone pair and the Walsh orbitals of the cyclopropane (B1198618) ring, presents an interesting case for high-level theoretical studies. Further computational analysis can provide a deeper understanding of its bonding and reactivity. epfl.ch

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-aminocyclopropyl)ethan-1-ol, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or cyclopropane ring-opening reactions. For example, starting materials like nitro derivatives (e.g., 4-nitrophenylethanol) can be reduced using catalysts like lithium aluminium hydride (LiAlH₄) under controlled temperatures (0–25°C) and inert atmospheres . Solvent selection (e.g., ethanol or dichloromethane) and pH adjustments (neutral to slightly basic) are critical to minimize side reactions and maximize yield . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the cyclopropyl and amino groups. Key signals include:

- ¹H NMR : A triplet for the cyclopropyl protons (~δ 0.5–1.5 ppm) and a broad singlet for the NH₂ group (~δ 1.5–2.5 ppm).

- ¹³C NMR : Cyclopropyl carbons appear at ~δ 8–15 ppm .

Infrared (IR) spectroscopy identifies hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and amino (N-H stretch, ~3300–3500 cm⁻¹) groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How do environmental factors such as pH and temperature influence the stability of this compound, and what storage conditions are recommended?

- Methodological Answer : The compound is sensitive to acidic conditions, which can protonate the amino group and induce ring-opening reactions . Elevated temperatures (>40°C) accelerate decomposition. Storage recommendations:

- Use airtight containers under nitrogen at 2–8°C.

- Avoid exposure to light and moisture .

- Stability assays should be conducted using accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Purity : Verify compound purity (>95%) via HPLC before testing .

- Solvent effects : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity .

- Cell line variability : Compare activity in primary vs. immortalized cells (e.g., HEK-293 vs. neuronal cultures) .

- Dose-response curves : Perform EC₅₀/IC₅₀ comparisons across assays to identify potency shifts .

Q. What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets, and how can these models be validated experimentally?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs) or enzymes . Focus on the cyclopropyl group’s steric effects and hydrogen-bonding interactions from the hydroxyl/amino groups.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis, and how does chirality impact its biological activity?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in preparative HPLC .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation reactions .

- Impact of chirality : Enantiomers may exhibit divergent receptor binding (e.g., (R)- vs. (S)-forms showing 10-fold differences in IC₅₀ values). Test enantiopure samples in vitro using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.